2-Bromo-7-nitro-1H-benzo[d]imidazole

Medicinal Chemistry Organic Synthesis Halogen Bonding

Inconsistent regiochemical impurities in generic nitrobenzimidazoles can invalidate SAR studies. Ensure experimental integrity with 2-Bromo-7-nitro-1H-benzo[d]imidazole (CAS 1804172-77-7). This specific 7-nitro isomer offers dual diversification via C2 cross-coupling and C7 reduction, critical for ATP-competitive kinase inhibitor libraries. Key advantages: • Regiospecific scaffold prevents positional isomer contamination, safeguarding cross-coupling efficiency. • Quantified activity against S. aureus validates it as a hit-to-lead starting point for antimicrobial programs. • Literature-validated route to antiviral nucleoside analogues like BDCRB derivatives.

Molecular Formula C7H4BrN3O2
Molecular Weight 242.03 g/mol
Cat. No. B12963498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-nitro-1H-benzo[d]imidazole
Molecular FormulaC7H4BrN3O2
Molecular Weight242.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)Br
InChIInChI=1S/C7H4BrN3O2/c8-7-9-4-2-1-3-5(11(12)13)6(4)10-7/h1-3H,(H,9,10)
InChIKeyXGNRZQVVRINHTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-7-nitro-1H-benzo[d]imidazole: Chemical & Structural Identity


2-Bromo-7-nitro-1H-benzo[d]imidazole (CAS: 1804172-77-7) is a halogenated nitrobenzimidazole heterocycle characterized by a molecular weight of 242.03 g/mol and the molecular formula C7H4BrN3O2 . This compound serves as a versatile building block for synthesizing biologically active molecules, including kinase inhibitors, antimicrobials, and antiviral nucleoside analogues [1]. Its unique 7-nitro substitution pattern on the benzimidazole core imparts distinct electronic properties and reactivity, differentiating it from other positional isomers like the 5- and 6-nitro variants [2].

Building Block

Versatile heterocyclic scaffold for kinase inhibitor, antimicrobial, and antiviral nucleoside analogue synthesis.

Regiochemistry

7-nitro substitution pattern distinct from 5-/6-nitro isomers; alters electronic properties and cross-coupling reactivity.

2-Bromo-7-nitro-1H-benzo[d]imidazole: Preventing Incorrect Substitution


Generic substitution of 2-bromo-7-nitro-1H-benzo[d]imidazole with other nitrobenzimidazoles or halogenated analogs is highly inadvisable due to critical differences in regiochemistry and electronic properties. The specific placement of the nitro group at the 7-position (also designated as the 4-position in some numbering schemes) results in a unique molecular electrostatic potential that dictates both reactivity and biological activity [1]. For instance, in cross-coupling reactions like Suzuki-Miyaura, the nitro group's position significantly influences the regioselectivity and efficiency of the transformation [2]. Using a 5-nitro or unsubstituted benzimidazole analog would lead to different reaction outcomes, altered physicochemical properties, and, most importantly, a distinct biological profile that could invalidate structure-activity relationship (SAR) studies or lead to project failure in drug discovery [3]. Therefore, precise procurement of this specific compound is essential for maintaining experimental integrity.

Isomer mismatch

5- or 6-nitro benzimidazole analogs may alter Suzuki-Miyaura regioselectivity and reaction efficiency compared to the 7-nitro form.

Pharmacophore loss

Unsubstituted or non-nitrated benzimidazole analogs lack the nitro group essential for antibacterial SAR; biological profiles are not interchangeable.

2-Bromo-7-nitro-1H-benzo[d]imidazole: Evidence vs. Closest Analogs


Enhanced Electrophilicity in SNAr vs. Chloro Analog

In nucleophilic aromatic substitution (SNAr) reactions, 2-bromo-7-nitro-1H-benzo[d]imidazole demonstrates a kinetically faster reaction rate compared to its chloro analog. This is attributed to the lower bond dissociation energy of the C-Br bond (approx. 238 kJ/mol) versus the C-Cl bond (approx. 327 kJ/mol), leading to a lower activation energy for nucleophilic attack at the 2-position [1]. This enhanced electrophilicity allows for milder reaction conditions and shorter reaction times when introducing amines or other nucleophiles, a critical advantage in the synthesis of complex drug candidates [2].

SNAr Reactivity vs. Cl Analog
Cross-study comparable
Target (C–Br): approx. 238 kJ/mol
Comparator (C–Cl): approx. 327 kJ/mol
Δ ≈ 89 kJ/mol lower bond energy
Supports faster SNAr kinetics and milder functionalization conditions.
Theoretical bond dissociation energies; empirical rate data may require verification.
Medicinal Chemistry Organic Synthesis Halogen Bonding

Gram-Positive Antibacterial Activity vs. Non-Nitrated Analog

In a comparative study of nitro- and halogeno-substituted benzimidazoles, the 7-nitro group was found to be a key determinant of antibacterial activity. 2-Bromo-7-nitro-1H-benzo[d]imidazole exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with reported Minimum Inhibitory Concentrations (MICs) in the range of 6.25-12.5 µg/mL [1]. In stark contrast, 2-bromo-1H-benzo[d]imidazole (lacking the nitro group) shows no or negligible activity against the same strains, with MIC values >100 µg/mL . This indicates that the presence of the 7-nitro group is not just an incremental modification but a crucial pharmacophore for antibacterial potency.

Antibacterial Activity vs. Non-nitrated
Head-to-head comparison
Target MIC: 6.25–12.5 µg/mL
Comparator MIC: >100 µg/mL
≥8-fold lower MIC (reported)
7-Nitro group is a key pharmacophore for Gram-positive antibacterial activity.
Broth dilution assay against S. aureus and B. subtilis; activity in other strains may differ.
Antimicrobial Discovery Medicinal Chemistry SAR Analysis

Storage Stability Advantage vs. Chloro Analog

From a procurement and handling perspective, 2-bromo-7-nitro-1H-benzo[d]imidazole offers enhanced stability under standard storage conditions. Technical datasheets specify long-term storage for this compound in a cool, dry place without the need for an inert atmosphere . In comparison, its 2-chloro counterpart (2-chloro-7-nitro-1H-benzo[d]imidazole) is often recommended for storage under an inert atmosphere and at refrigerated temperatures (2-8°C), indicating a higher sensitivity to moisture or thermal degradation [1]. This difference in storage requirements can reduce logistical complexity and operational costs for research institutions and manufacturing facilities.

Storage Stability vs. Cl Analog
Data to verify
Target: cool, dry place (ambient)
Comparator: inert atmosphere, 2–8°C
Less stringent storage reported
May simplify logistics and reduce cold-chain dependence for synthesis workflows.
Vendor-provided guidelines; long-term stability under specific conditions should be verified.
Chemical Logistics Procurement Management Compound Stability

Key Intermediate for Polyhalogenated Antiviral Nucleosides

The 2-bromo substituent in 2-bromo-7-nitro-1H-benzo[d]imidazole serves as a critical synthetic handle for creating potent antiviral nucleosides. This is exemplified by the established development pathway of polyhalogenated benzimidazole nucleosides, where the 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) was shown to be a potent and selective inhibitor of Human Cytomegalovirus (HCMV) [1]. The 2-bromo group is essential for this activity; the corresponding 2-unsubstituted or 2-alkyl analogs lack this potent, targeted antiviral effect [2]. The presence of the 7-nitro group in 2-bromo-7-nitro-1H-benzo[d]imidazole provides an additional site for subsequent reduction and functionalization, enabling the synthesis of more complex and diverse nucleoside libraries.

Antiviral Nucleoside Intermediate
Class-level inference
BDCRB (2-bromo benzimidazole nucleoside) reported as selective HCMV inhibitor; 2-bromo group essential.
Precedent supports 2-bromo-7-nitro scaffold as entry point for antiviral nucleoside design.
Class-level inference; direct antiviral data for 7-nitro compound not yet available.
Antiviral Drug Discovery Nucleoside Synthesis Medicinal Chemistry

2-Bromo-7-nitro-1H-benzo[d]imidazole: Application Scenarios


Novel Kinase Inhibitor Synthesis for Oncology

2-Bromo-7-nitro-1H-benzo[d]imidazole is an ideal precursor for creating libraries of kinase inhibitors. The bromine atom at the 2-position allows for rapid diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce a wide range of aryl or heteroaryl groups, a common motif in ATP-competitive kinase inhibitors [1]. Furthermore, the 7-nitro group can be reduced to a primary amine, which serves as an attachment point for diverse amide, sulfonamide, or urea moieties, enabling systematic exploration of the solvent-exposed region of the kinase ATP-binding pocket. This dual-functionalization capability makes the compound a strategic asset for medicinal chemistry programs targeting kinases like CK2, which have been shown to be inhibited by polyhalogenated benzimidazoles [2].

Targeted Antibacterials for Gram-Positive Pathogens

Given the documented, quantifiable activity of 2-bromo-7-nitro-1H-benzo[d]imidazole against Gram-positive bacteria such as S. aureus [1], this compound serves as a validated starting point for a hit-to-lead program in antimicrobial drug discovery. Research teams can utilize it to synthesize focused chemical libraries aimed at improving potency, overcoming resistance mechanisms (e.g., MRSA), and optimizing pharmacokinetic properties. The nitro group's potential role as a bioreductive trigger, activated in the hypoxic environment of bacterial infections, provides an additional, specific mechanistic hypothesis that can be probed through further derivatization [2].

Advanced Polyhalogenated Nucleoside Analogs for Antivirals

Following the precedent established by BDCRB, 2-bromo-7-nitro-1H-benzo[d]imidazole is a strategic building block for synthesizing next-generation antiviral nucleosides [1]. The 2-bromo group facilitates the introduction of the benzimidazole base onto a protected sugar via N-glycosylation. The 7-nitro group can be subsequently reduced and further functionalized to modulate the compound's lipophilicity, solubility, and interaction with viral or host enzymes. This approach provides a direct, literature-validated route to new chemical entities with the potential to inhibit a range of DNA and RNA viruses, including HCMV, herpesviruses, and flaviviruses [2].

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Dual-site functionalization (2-Br & 7-NO₂)
Cross-coupling efficiency & amine introduction for SAR exploration
Antimicrobial SAR studies (Gram-positive)
7-Nitro pharmacophore as MIC determinant
Resistance profiling & bioreductive trigger hypothesis
Polyhalogenated antiviral nucleoside synthesis
2-Br essential for nucleoside antiviral potency (class precedent)
N-glycosylation yield and lead diversification against HCMV/flaviviruses
Quote Request

Request a Quote for 2-Bromo-7-nitro-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.